molecular formula C9H7BrN2 B3096139 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile CAS No. 1272357-22-8

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile

Cat. No.: B3096139
CAS No.: 1272357-22-8
M. Wt: 223.07 g/mol
InChI Key: IQQZIJPWEAFLNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C₉H₇BrN₂. It is characterized by a cyclopropane ring attached to a pyridine ring substituted with a bromine atom at the 5-position and a carbonitrile group at the 1-position. This compound is of significant interest in various fields of scientific research due to its unique structural features and reactivity.

Preparation Methods

The synthesis of 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile typically involves the following steps:

    Cyclopropanation: The cyclopropane ring can be introduced via a cyclopropanation reaction using suitable reagents such as diazo compounds and transition metal catalysts.

    Nitrile Formation: The carbonitrile group can be introduced through a nucleophilic substitution reaction using cyanide sources such as sodium cyanide or potassium cyanide.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation reactions to form corresponding oxides or reduction reactions to form reduced derivatives.

    Cycloaddition Reactions: The cyclopropane ring can participate in cycloaddition reactions, leading to the formation of larger ring systems.

Common reagents used in these reactions include bases, acids, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile has diverse applications in scientific research, including:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a precursor in various chemical transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in drug discovery and development.

    Industry: It is used in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile involves its interaction with specific molecular targets and pathways. The bromine atom and the carbonitrile group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes, receptors, or other biomolecules, leading to modulation of biological processes.

Comparison with Similar Compounds

1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile can be compared with other similar compounds such as:

    1-(5-Bromopyridin-2-yl)cyclopropane-1-carbonitrile: This compound has a similar structure but with the bromine atom at the 2-position of the pyridine ring.

    1-(5-Bromopyridin-3-yl)cyclopropane-1-carboxylic acid: This compound has a carboxylic acid group instead of a carbonitrile group.

Properties

IUPAC Name

1-(5-bromopyridin-3-yl)cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrN2/c10-8-3-7(4-12-5-8)9(6-11)1-2-9/h3-5H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQQZIJPWEAFLNT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(C#N)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80736335
Record name 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1272357-22-8
Record name 1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80736335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a suspension of (5-bromo-pyridin-3-yl)-acetonitrile (1.0 g, 5.1 mmol) in 50% NaOH (20 mL) is added 1-bromo-2-chloro-ethane (764 mg, 5.33 mmol) and benzyl triethylammonium chloride (15 mg, 0.11 mmol). The resultant mixture is heated to 60° C. for 2 h. After cooling down to room temperature, EtOAc is added and extracted. The organic layers are combined and washed with brine, dried over Na2SO4, filtered and concentrated. The product is purified by column to afford 626 mg 1-(5-bromo-pyridin-3-yl)-cyclopropanecarbonitrile (55% yield).
Quantity
1 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
764 mg
Type
reactant
Reaction Step Two
Quantity
15 mg
Type
catalyst
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Synthesis routes and methods II

Procedure details

A suspension of 7 mL NaOH (50/50 w/w in H2O) was charged with 2-(5-bromopyridin-3-yl)acetonitrile (from example 199: 0.36 g, 1.9 mmol). 1-Bromo-2-chloroethane (0.29 g, 2.01 mmol) was added followed by a catalytic amount of benzyl triethylammonium chloride (5 mg). The reaction mixture was stirred for 20 h at 60° C. and then poured into water. The resulting solution was extracted into ethyl acetate. The combined organic extracts were washed successively with water and brine, dried over Na2SO4 filtered and then concentrated to yield 1-(5-bromopyridin-3-yl)cyclopropanecarbonitrile (0.25 g, 41%), which was used without further purification. 1H NMR (400 MHz, CDCL3) δ (ppm): 8.49 (d, 1H, J=2 Hz); 7.78 (d, 1H, J=4 Hz); 3.94 (q, 2H, J=7.6 Hz); 1.69 (d, 3H, J=7.6 Hz). LCMS Method Y: retention time 1.54 min; [M+1]=212.6.
Name
Quantity
7 mL
Type
reactant
Reaction Step One
Quantity
0.36 g
Type
reactant
Reaction Step Two
Quantity
0.29 g
Type
reactant
Reaction Step Three
Quantity
5 mg
Type
catalyst
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
Reactant of Route 2
Reactant of Route 2
1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
Reactant of Route 3
1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
Reactant of Route 4
Reactant of Route 4
1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
Reactant of Route 5
Reactant of Route 5
1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile
Reactant of Route 6
1-(5-Bromopyridin-3-yl)cyclopropane-1-carbonitrile

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.